molecular formula C12H18BNO4S B13730014 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13730014
M. Wt: 283.16 g/mol
InChI Key: OVDYWEFHXHWSTE-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with appropriate reagents to introduce the methylsulfonyl and dioxaborolane groups. One common method involves the use of boronic acid derivatives and sulfonyl chlorides under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Flow microreactor systems have been explored for the synthesis of similar compounds, offering advantages in terms of reaction control, efficiency, and sustainability . These systems allow for continuous production and can be optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions contribute to the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzene
  • 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Uniqueness

Compared to similar compounds, 5-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic routes where the pyridine ring’s properties are advantageous.

Properties

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

5-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)10-7-6-9(8-14-10)19(5,15)16/h6-8H,1-5H3

InChI Key

OVDYWEFHXHWSTE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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